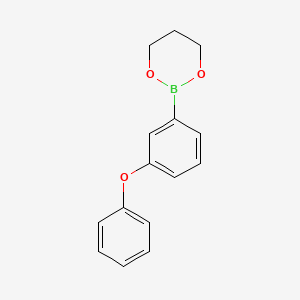

2-(3-Phenoxyphenyl)-1,3,2-dioxaborinane

Description

2-(3-Phenoxyphenyl)-1,3,2-dioxaborinane is a boronic ester featuring a dioxaborinane ring fused to a phenyl group substituted with a phenoxy moiety at the 3-position. This structure combines the stability of cyclic boronates with the electronic and steric effects of the phenoxy group, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C15H15BO3 |

|---|---|

Molecular Weight |

254.09 g/mol |

IUPAC Name |

2-(3-phenoxyphenyl)-1,3,2-dioxaborinane |

InChI |

InChI=1S/C15H15BO3/c1-2-7-14(8-3-1)19-15-9-4-6-13(12-15)16-17-10-5-11-18-16/h1-4,6-9,12H,5,10-11H2 |

InChI Key |

RWBKRVQPKWBYNU-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCCCO1)C2=CC(=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenoxyphenyl)-1,3,2-dioxaborinane typically involves the reaction of phenoxyphenyl derivatives with boron-containing reagents. One common method is the Suzuki–Miyaura coupling, which involves the reaction of phenoxyphenylboronic acid with a suitable halide under palladium catalysis . The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aqueous or alcoholic solvent at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(3-Phenoxyphenyl)-1,3,2-dioxaborinane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenoxyphenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronates.

Reduction: Reduction reactions can convert the compound into boron hydrides.

Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Boronic acids or boronates.

Reduction: Boron hydrides.

Substitution: Various substituted phenoxyphenyl derivatives.

Scientific Research Applications

2-(3-Phenoxyphenyl)-1,3,2-dioxaborinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Phenoxyphenyl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as cross-coupling and substitution. The phenoxyphenyl group enhances the compound’s stability and reactivity by providing electronic and steric effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of 2-(3-Phenoxyphenyl)-1,3,2-dioxaborinane can be contextualized by comparing it to structurally related dioxaborinanes and boronic acid derivatives. Below is a systematic analysis:

Table 1: Comparative Analysis of 2-(3-Phenoxyphenyl)-1,3,2-dioxaborinane and Analogues

Key Findings :

Electronic Modulation: The phenoxy group in 2-(3-Phenoxyphenyl)-1,3,2-dioxaborinane provides resonance stabilization, enhancing thermal and oxidative stability compared to halogen-substituted analogues (e.g., 4-Cl or 4-Br derivatives) . Fluorine and chlorine substituents (e.g., in 5-(4-Fluorophenyl)- and 2-(4-Chlorophenyl)-dioxaborinanes) increase electrophilicity at the boron center, accelerating cross-coupling reactions but reducing stability under harsh conditions .

Steric Influence: The phenoxy group introduces moderate steric hindrance, which may slow reaction kinetics compared to unsubstituted 2-phenyl derivatives but improves selectivity in sterically demanding reactions . Bulkier substituents (e.g., trifluoromethyl in ) further restrict access to the boron center, necessitating optimized catalytic systems .

Applications: Halogenated derivatives (e.g., 4-Br, 4-Cl) are preferred for Suzuki-Miyaura couplings requiring halogen retention or exchange . Methoxy- and trifluoromethyl-substituted variants () are leveraged in materials science for their electronic tunability . The phenoxy-substituted compound may exhibit unique bioactivity due to its resemblance to aryl ether pharmacophores, though direct biological data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.